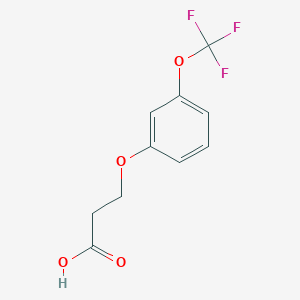
3-(3-Trifluoromethoxyphenoxy)propanoic acid
Overview
Description
3-(3-Trifluoromethoxyphenoxy)propanoic acid is a useful research compound. Its molecular formula is C10H9F3O4 and its molecular weight is 250.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3-Trifluoromethoxyphenoxy)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound features a trifluoromethoxy group attached to a phenoxy moiety linked to a propanoic acid backbone. This unique structure is believed to contribute to its diverse biological activities.
Chemical Formula
- Molecular Formula : C12H11F3O4
- Molecular Weight : 288.21 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus. These findings suggest that the compound may interfere with bacterial cell wall synthesis or function as an inhibitor of essential microbial enzymes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) cells. Flow cytometry analysis revealed that treatment with this compound resulted in G2/M phase arrest and increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Case Study: In Vivo Tumor Models
In xenograft tumor models using nude mice, this compound demonstrated significant tumor growth inhibition without evident toxic effects on normal tissues. This suggests its potential as a lead compound for developing new cancer therapies .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may interact with specific cellular receptors or enzymes, modulating pathways involved in cell proliferation and apoptosis. Further research is required to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Apoptosis induction |
| Phenylboronic acids | Moderate | Limited | Enzyme inhibition |
| Other phenoxy derivatives | Variable | Variable | Varies by structure |
Properties
IUPAC Name |
3-[3-(trifluoromethoxy)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c11-10(12,13)17-8-3-1-2-7(6-8)16-5-4-9(14)15/h1-3,6H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEZHIFQOMJURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













